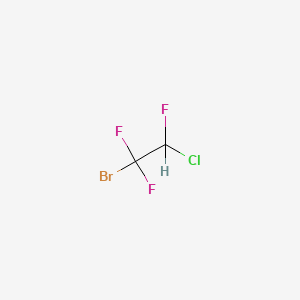

1-Bromo-2-chloro-1,1,2-trifluoroethane

Overview

Description

Synthesis Analysis

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, has been the subject of various synthetic routes. A notable method involves the reaction of aliphatic and aromatic thiols with halothane in the presence of sodium dithionite and sodium bicarbonate, illustrating its utility as a building block for fluorine compounds through organometallic and free radical reactions (Pustovit et al., 2010).

Molecular Structure Analysis

The molecular structure of halothane demonstrates intermolecular interactions and the role of fluorine substitution. An X-ray diffraction study revealed the crystal structure of halothane under pressure, showing dominant halogen...halogen and halogen...hydrogen interactions, providing insight into its vapor pressure characteristics compared to its hydrogenated analogue (Olejniczak et al., 2009).

Chemical Reactions and Properties

Halothane undergoes various chemical reactions, including photodissociation dynamics studied near 234 nm, revealing details about the C–Br and C–Cl bond scission. This is crucial for understanding its behavior in different chemical environments and its reactivity towards other compounds (Saha et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as vapor pressure and intermolecular forces, are closely related to its molecular structure and halogen content. Studies on its molecular association provide insights into its vapor pressure characteristics and the effects of fluorine substitution on intermolecular interactions.

Chemical Properties Analysis

The chemical properties of halothane, including its reactivity and the formation of ionic fragments upon electron ionization, have been characterized in detail. Its reactions with neutral halothane to form ionized olefins and the subsequent fragmentation patterns offer a comprehensive view of its chemical behavior and potential applications in synthesis (Marotta et al., 2005).

Scientific Research Applications

Synthesis of Fluorine Compounds : Halothane is used as a building block for the synthesis of numerous fluorine compounds, including those containing CF3 groups. This involves organometallic and free radical sulphinatodehalogenation reactions (Dmowski, 2011).

Anesthetic Applications : Its ion chemistry in air plasma at atmospheric pressure has been studied, particularly in the context of its use as an anesthetic. This research provides insights into the molecular interactions and reactions of Halothane under these conditions (Marotta et al., 2005).

Photodissociation Dynamics : The photodissociation dynamics of Halothane have been studied, providing insights into the behavior of the compound when exposed to specific wavelengths of light. This research is important for understanding its stability and reactivity under different conditions (Saha et al., 2013).

Calorimetric Studies : Molar heat capacities of Halothane have been measured, contributing to a better understanding of its thermodynamic properties (Vesely et al., 1988).

Reactions with Carbonyl Compounds : Halothane reacts with aldehydes and ketones in the presence of bases to give various compounds, which is significant for chemical synthesis and pharmaceutical applications (Ando et al., 2003).

IRMPD Studies : The IRMPD (Infrared Multiphoton Dissociation) of Halothane leads to light emission due to various carbenes, an insight crucial for understanding its photophysical properties (Pushpa et al., 1996).

Synthesis using Grignard Reactions : An abnormal Grignard reaction of Halothane has been studied for the synthesis of fluorine compounds, showcasing its utility in organic synthesis (Takagi et al., 1992).

Thermodynamic Behavior : Studies on its thermodynamic behavior, including (vapour + liquid) equilibria and excess molar volumes, have been conducted. This research is important for its applications in thermodynamics and material science (Hnedkovsky et al., 1987).

Mechanism of Action

Target of Action

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Halothane, is primarily used as an inhalation anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .

Mode of Action

Halothane reduces the blood pressure and frequently decreases the pulse rate and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .

Biochemical Pathways

In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue, probably at the tryptophan hydroxylase step . This could potentially affect various biochemical pathways involving serotonin, a key neurotransmitter involved in mood regulation, sleep, and other neurological functions.

Pharmacokinetics

Halothane is metabolized in the liver by the CYP2E1 enzyme . The metabolites are excreted via the kidneys and respiratory system . The blood/gas partition coefficient of halothane is 2.4, indicating its moderate induction and recovery time .

Result of Action

The primary result of halothane’s action is the induction of a state of general anesthesia, characterized by loss of sensation, including pain, and a lack of awareness . This makes it useful for surgical procedures.

Action Environment

The efficacy and stability of halothane can be influenced by various environmental factors. For instance, it has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol . This suggests that the solvent environment could potentially influence the action of halothane.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Bromo-2-chloro-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly as an inhalation anesthetic. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue . The compound inhibits the synthesis of serotonin, likely at the tryptophan hydroxylase step, which can affect neurotransmission and mood regulation.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by altering tissue excitability, reducing blood pressure, decreasing pulse rate, and depressing respiration . The compound induces muscle relaxation and reduces pain sensitivity by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of ion channels that underlie the action potential . These effects are crucial for its use as an anesthetic.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of tryptophan hydroxylase, reducing serotonin synthesis . Additionally, it decreases the extent of gap junction-mediated cell-cell coupling and alters the activity of ion channels, leading to muscle relaxation and reduced pain sensitivity . The compound’s interaction with these biomolecules is essential for its anesthetic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, emitting toxic fumes of fluorine, chlorine, and bromine when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies has shown potential hepatotoxicity and respiratory depression . These temporal effects are important considerations for its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces anesthesia without significant adverse effects . At high doses, it can cause toxic effects, including hepatotoxicity and respiratory depression . These dosage-dependent effects are critical for determining safe and effective usage levels in clinical and research applications.

Metabolic Pathways

This compound is metabolized in the liver, primarily by the enzyme CYP2E1 . The compound undergoes oxidative reactions, leading to the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its high volatility and lipophilicity . The compound can cross cell membranes easily and accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is crucial for its anesthetic effects and potential toxicity.

Subcellular Localization

This compound localizes primarily in the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and mitochondria . Its localization affects its activity and function, particularly in altering ion channel activity and inhibiting enzyme function . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential side effects.

properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTODZKBBUMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861887 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354-06-3 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GYFXFFE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?

A: When excited at specific UV wavelengths, this compound undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.

- At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []

- At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []

Q2: How does the photodissociation of this compound differ from similar molecules?

A: Interestingly, the photodissociation of this compound shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In this compound, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []

Q3: What insights do vector correlation studies provide about the photodissociation of this compound?

A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of this compound, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)